Enhanced Halogen Bonding Strength via Iodo/Fluoro Synergy Relative to Simpler Analogs
The halogen bond donor strength of the iodine atom in 4-Bromo-2-fluoro-5-iodobenzonitrile is predicted to be substantially enhanced by the presence of the electron-withdrawing fluorine substituent on the same ring. In a model system of aromatically-bound halogens, substituting a ring hydrogen with fluorine was shown to increase halogen bond interaction energies with a carbonyl oxygen acceptor by up to 100% compared to non-fluorinated analogs [1]. This synergistic effect is a result of fluorine's strong -I inductive effect, which increases the size and magnitude of the electropositive σ-hole on the adjacent halogen atoms, making them stronger halogen bond donors. In a study of aldose reductase inhibitors, the combined effect of fluorine substitution and bromine-to-iodine exchange was computationally demonstrated to increase the halogen bond interaction energy, directly correlating with an improved IC50 value from 35.4 ± 1.7 nM for the bromo analog to 23.3 ± 3.7 nM for the iodo analog [2].
| Evidence Dimension | Halogen bond interaction energy modulation |
|---|---|
| Target Compound Data | Predicted strong halogen bond donor due to F/I synergy. |
| Comparator Or Baseline | Non-fluorinated or mono-halogenated benzonitriles (e.g., 4-iodobenzonitrile) exhibit weaker halogen bonding. |
| Quantified Difference | Up to 100% increase in halogen bond strength with carbonyl oxygen acceptor due to F-substitution; IC50 improvement factor of ~1.5x for iodo over bromo in a related inhibitor series. |
| Conditions | Computational modeling (DFT) of halogen-bonded complexes; In vitro enzyme inhibition assay for aldose reductase (AR). |
Why This Matters
For projects targeting proteins with halogen-bonding residues (e.g., backbone carbonyls), this compound offers a tunable and potent interaction point that is quantifiably stronger than its less fluorinated or brominated analogs.
- [1] Riel, A. M. S., et al. (2019). Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Journal of Molecular Modeling, 25(12), 355. View Source
- [2] Fanfrlík, J., et al. (2013). Modulation of Aldose Reductase Inhibition by Halogen Bond Tuning. ACS Chemical Biology, 8(11), 2484–2492. (Data adapted from Table 1). View Source
